4-Isobutoxy-3,5-dimethoxyphenethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8,10H,5-6,9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAFUDQAABKKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1OC)CCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Structure Activity Relationships Sar of 4 Isobutoxy 3,5 Dimethoxyphenethylamine and Analogues
Influence of 4-Position Alkoxy Substituents on Receptor Interactions
The substituent at the 4-position of the phenyl ring plays a crucial role in modulating the affinity and efficacy of 3,5-dimethoxyphenethylamines at serotonin (B10506) receptors, particularly the 5-HT₂ₐ and 5-HT₂ₑ subtypes.
Studies on a series of 4-alkoxy-3,5-dimethoxyphenethylamines have demonstrated that extending the length of the alkyl chain at the 4-position generally leads to an increase in binding affinity at both the 5-HT₂ₐ and 5-HT₂ₑ receptors. popline.orgnih.govfrontiersin.orgnih.gov For instance, replacing the methoxy (B1213986) group of mescaline with larger alkoxy groups like ethoxy (escaline), propoxy (proscaline), or allyloxy (allylescaline) results in compounds with significantly greater potency. nih.govfrontiersin.org This trend is attributed to increased lipophilicity, which can enhance the compound's ability to cross the blood-brain barrier and interact with a hydrophobic binding pocket within the receptor. nih.gov
Branching of the alkyl chain also influences receptor interaction. For example, isoproscaline (B1659368) (4-isopropoxy-3,5-dimethoxyphenethylamine) shows comparable, if not slightly altered, potency to its linear-chain isomer, proscaline. However, extensive branching close to the oxygen atom can be detrimental to activity, possibly due to steric hindrance that prevents optimal binding. nih.gov The isobutoxy group in 4-isobutoxy-3,5-dimethoxyphenethylamine represents a balance of increased lipophilicity and moderate steric bulk.
| Compound | 4-Position Substituent | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | 5-HT₂ₑ Receptor Affinity (Kᵢ, nM) |
|---|---|---|---|
| Mescaline | Methoxy | 9500 | 9900 |
| Escaline | Ethoxy | 1000 | 1200 |
| Proscaline | Propoxy | 480 | 1400 |
| Isoproscaline | Isopropoxy | 150 | 1300 |
| Allylescaline | Allyloxy | 360 | 1500 |
The introduction of fluorine into the 4-position alkoxy substituent has been shown to significantly modulate receptor affinity and functional activity. nih.govfrontiersin.org Generally, the incorporation of fluorinated 4-alkoxy groups tends to increase binding affinities at both 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.govfrontiersin.org This enhancement is also observed in the activation potency and efficacy at these receptors. nih.gov For example, trifluoromescaline (TFM) displays submicromolar affinity at the 5-HT₂ₑ receptor, a considerable increase compared to mescaline. nih.gov The electron-withdrawing nature and the unique steric and electronic properties of fluorine can alter the molecule's interaction with key amino acid residues in the receptor binding site. nih.govpsu.edumdpi.com
Other modifications, such as the introduction of an allyl group (allylescaline) or a benzyl (B1604629) group, also impact pharmacological activity, often by increasing lipophilicity and introducing different steric profiles that can be explored for optimizing receptor interactions. nih.gov
Role of Alpha-Methylation in Phenethylamine (B48288) vs. Amphetamine Analogues (Scalines vs. 3C-Scalines)
The addition of a methyl group at the alpha-carbon of the ethylamine (B1201723) side chain converts a phenethylamine (a "scaline") into its corresponding amphetamine analogue (a "3C-scaline"). This seemingly minor structural change has significant pharmacological consequences. While alpha-methylation has little effect on the binding affinity of 2,4,5-trisubstituted derivatives at 5-HT₂ₐ/₂ₑ receptors, the situation is different for the 3,4,5-trisubstituted series. nih.gov
In the scaline series, the phenethylamine derivatives generally show weak to moderately high affinity for the 5-HT₂ₐ receptor. nih.govfrontiersin.orgnih.govresearchgate.net Their amphetamine counterparts, the 3C-scalines, tend to exhibit a marginal preference for the 5-HT₂ₐ receptor over the 5-HT₂ₑ and 5-HT₁ₐ receptors. nih.govfrontiersin.orgresearchgate.net The alpha-methyl group also provides steric hindrance that protects the amine from metabolism by monoamine oxidase (MAO), which can lead to increased bioavailability and a longer duration of action. frontiersin.org
| Phenethylamine (Scaline) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | Amphetamine (3C-Scaline) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) |
|---|---|---|---|
| Mescaline | 9500 | TMA | 12000 |
| Escaline | 1000 | 3C-E | 2300 |
| Proscaline | 480 | 3C-P | 860 |
Positional Isomerism and Pharmacological Differentiation (e.g., 3,4,5-trisubstituted vs. 2,4,5-trisubstituted patterns)
The arrangement of substituents on the phenyl ring is a critical determinant of pharmacological activity. The 3,4,5-trisubstituted pattern, characteristic of mescaline and its analogues like this compound, generally results in compounds with lower affinity for the 5-HT₂ₐ/₂ₑ receptors compared to their 2,4,5-trisubstituted isomers. nih.govnih.gov For example, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) is significantly more potent than its 3,4,5-isomer (TMA). nih.gov This highlights the importance of the 2,4,5-substitution pattern for high-affinity binding to these serotonin receptor subtypes. The positioning of the methoxy groups and the 4-position substituent influences the molecule's ability to adopt the optimal conformation for interacting with the receptor's binding pocket. nih.gov
Stereochemical Considerations in Ligand-Receptor Interactions (if applicable for analogues with chiral centers)
For phenethylamine analogues that are chiral, such as the alpha-methylated 3C-scalines, stereochemistry plays a crucial role in receptor interactions. In the 2,4,5-trisubstituted amphetamine series, it has been extensively demonstrated that the (R)-enantiomer is the more potent isomer (the eutomer). frontiersin.org The (R)-enantiomers typically exhibit higher affinity for the 5-HT₂ₐ receptor, as well as greater functional potency and efficacy, compared to their (S)-enantiomers. frontiersin.org While the specific stereoselectivity of 3C-scalines has not been as extensively studied, it is reasonable to infer from related series that one enantiomer will be significantly more active than the other. frontiersin.orgnih.gov This stereoselectivity underscores the three-dimensional nature of the ligand-receptor interaction, where a precise spatial arrangement of the pharmacophore is necessary for optimal binding and activation.
Computational Chemistry and Molecular Modeling Approaches to SAR
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, have become valuable tools for understanding the SAR of phenethylamines. QSAR models attempt to correlate physicochemical properties of a series of molecules with their biological activity. popline.orgnih.gov For mescaline analogues, QSAR studies have utilized indices like molecular connectivity to describe the structural influences on activity. popline.orgnih.gov
Molecular docking simulations provide insights into how these ligands might bind to their receptor targets. nih.govbiomolther.orgresearchgate.netnih.gov By docking phenethylamine analogues into homology models or crystal structures of the 5-HT₂ₐ receptor, researchers can visualize potential binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govbiomolther.orgresearchgate.net These computational approaches can help rationalize observed SAR trends and guide the design of new analogues with improved potency and selectivity. nih.govnih.gov
Ligand Docking and Molecular Dynamics Simulations
Ligand docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (e.g., this compound) and its receptor at an atomic level. researchgate.netresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govsemanticscholar.org
While specific docking and MD simulation studies for this compound are not extensively detailed in publicly available literature, insights can be gleaned from studies on analogous phenethylamines and their primary target, the serotonin 5-HT2A receptor. researchgate.netresearchgate.net These studies have built homology models of the 5-HT2A receptor to investigate the binding modes of various hallucinogenic compounds. nih.gov
Docking studies with related phenethylamines suggest a conserved binding orientation within the 5-HT2A receptor's active site. researchgate.netscholarsresearchlibrary.com Key interactions typically include:
A salt bridge formation between the protonated amine of the ethylamine side chain and the carboxylate group of a highly conserved aspartate residue (Asp155) in transmembrane helix 3 (TMH3). scholarsresearchlibrary.com
Interactions between the aromatic ring of the phenethylamine and aromatic residues within the binding pocket, such as Phenylalanine (Phe340) in TMH6. nih.gov
For 4-alkoxy-3,5-dimethoxyphenethylamines, the substituent at the 4-position is crucial for modulating affinity. researchgate.net Molecular docking of related compounds suggests that this substituent extends into a hydrophobic pocket within the receptor. acs.org It is hypothesized that the isobutoxy group of this compound engages in favorable hydrophobic interactions within this pocket, likely involving non-polar amino acid residues. The size, shape, and lipophilicity of the isobutoxy group are thought to enhance binding affinity compared to smaller alkoxy groups by more effectively filling this pocket and displacing water molecules.
Molecular dynamics simulations on 5-HT2A receptor complexes, though not specific to this ligand, reveal the dynamic nature of these interactions. nih.govsemanticscholar.org An MD simulation of this compound bound to the 5-HT2A receptor would be expected to show the stability of the key salt bridge and hydrophobic interactions. Furthermore, such simulations could illuminate conformational changes in the receptor induced by the ligand, which are critical for receptor activation and downstream signaling. nih.gov These simulations analyze the flexibility of both the ligand and the receptor's binding site residues, providing a more realistic and dynamic picture of the binding event than static docking alone. scholarsresearchlibrary.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. frontiersin.org For this compound and its analogues (the "scaline" series), QSAR helps to explain how changes in the 4-alkoxy substituent systematically alter binding affinity for the 5-HT2A receptor.
This trend can be illustrated by comparing the 5-HT2A receptor binding affinities (Ki values) of 4-alkoxy-3,5-dimethoxyphenethylamine analogues. A lower Ki value indicates a higher binding affinity.
| Compound Name | 4-Position Substituent (R) | Calculated LogP* | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Mescaline | -OCH₃ (Methoxy) | 0.69 | ~5600 |
| Escaline | -OCH₂CH₃ (Ethoxy) | 1.21 | ~1200 |
| Proscaline | -O(CH₂)₂CH₃ (n-Propoxy) | 1.73 | ~530 |
| Isoproscaline | -OCH(CH₃)₂ (Isopropoxy) | 1.62 | ~510 |
| This compound | -OCH₂CH(CH₃)₂ (Isobutoxy) | 2.14 | ~330 |
*Calculated LogP (cLogP) is a measure of lipophilicity. Data for Ki values are compiled from published research on mescaline analogues.
The data clearly demonstrates that as the 4-alkoxy chain becomes larger and more lipophilic (indicated by the increasing cLogP value), the binding affinity for the 5-HT2A receptor increases (indicated by the decreasing Ki value). The isobutoxy analogue represents a significant enhancement in affinity over the parent compound, mescaline.
A formal QSAR model would use molecular descriptors to quantify these properties. Key descriptors would include:
Hydrophobic parameters (e.g., LogP or π): These quantify the lipophilicity of the substituent. The positive correlation between lipophilicity and affinity is a key finding. frontiersin.org
Steric parameters (e.g., Molar Refractivity or Taft's Es): These describe the size and shape of the substituent. The model would likely show that increased bulk is tolerated and beneficial up to a certain point, consistent with the shape of the hydrophobic pocket.
Electronic parameters (e.g., Hammett's σ): These describe the electron-donating or withdrawing nature of the substituent, although for simple alkoxy chains, hydrophobic and steric effects are generally more dominant in this context.
Such studies confirm that the isobutoxy group provides a near-optimal combination of size and lipophilicity for interaction with the 4-position binding pocket of the 5-HT2A receptor among simple alkyl ethers, contributing to its enhanced potency relative to mescaline.
Iv. Preclinical and in Vitro Pharmacological Characterization of 4 Isobutoxy 3,5 Dimethoxyphenethylamine
Receptor Binding Affinity and Selectivity Profiles
Binding affinity studies, typically measured and reported as the inhibition constant (Ki), quantify the concentration of a compound required to occupy 50% of a specific receptor population. These assays were conducted for 4-Isobutoxy-3,5-dimethoxyphenethylamine across a panel of human receptors expressed in transfected cells. nih.govnih.gov
Research into the scaline class of compounds shows a primary interaction with serotonin (B10506) receptors, particularly the 5-HT2 family. researchgate.netnih.gov Generally, extending the 4-alkoxy substituent on the phenethylamine (B48288) core, as in the case of the isobutoxy group, tends to increase binding affinities at 5-HT2A and 5-HT2C receptors when compared to the parent compound, mescaline. nih.govnih.gov
For this compound, binding affinities were determined for several key serotonin receptor subtypes. The compound displayed the highest affinity for the 5-HT2A receptor, with moderate affinity for the 5-HT2C receptor and significantly lower affinity for the 5-HT1A subtype. nih.govfrontiersin.org Specifically, scalines as a group show weak to moderately high affinity for the 5-HT2A receptor, with Ki values ranging from 150 to 12,000 nM. researchgate.netfrontiersin.org While some related phenethylamines bind to the 5-HT1A receptor in the low micromolar range, the affinity of this compound for this receptor is comparatively weak. nih.gov The affinity for the 5-HT2C receptor is generally improved over mescaline for most scaline derivatives. frontiersin.org
Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
|---|---|---|---|
| This compound | >10,000 | 440 | 3,000 |
The selectivity of a compound is determined by comparing its binding affinity at the primary target receptor versus other receptors. In the case of this compound and related scalines, binding at non-serotonergic targets, including adrenergic receptors, was assessed. researchgate.netnih.gov The compound exhibited very low affinity for both the human α1A and α2A adrenergic receptor subtypes, with Ki values substantially greater than 10,000 nM. nih.gov This indicates a high degree of selectivity for serotonin receptors over these adrenergic receptors. nih.govnih.gov
Similar to the findings with adrenergic receptors, the interaction of this compound with the human dopaminergic D2 receptor was found to be minimal. researchgate.netnih.gov The binding affinity was low, with a Ki value exceeding 10,000 nM. nih.gov This lack of potent affinity at the D2 receptor is a common characteristic among the scaline class of compounds. nih.govnih.gov
Non-Serotonergic Receptor Binding Affinities (Ki, nM)
| Compound | α1A Adrenergic | α2A Adrenergic | D2Dopamine (B1211576) |
|---|---|---|---|
| This compound | >10,000 | >10,000 | >10,000 |
Trace Amine-Associated Receptor 1 (TAAR1) is another G protein-coupled receptor that interacts with endogenous trace amines and related phenethylamines. nih.gov The binding affinity of this compound was evaluated at both rat and mouse TAAR1. researchgate.netnih.gov The compound did not exhibit significant binding at either receptor ortholog, with Ki values greater than 4,200 nM for mouse TAAR1 and greater than 10,000 nM for rat TAAR1. frontiersin.org This distinguishes it from some other phenethylamine derivatives that do show micromolar affinity for this receptor. frontiersin.orgnih.gov
Functional Receptor Activity and Efficacy Determination
Beyond binding affinity, functional assays are used to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), and to quantify its potency (EC50) and efficacy (Emax).
The functional activity of this compound was assessed at human 5-HT2A and 5-HT2B receptors. nih.govfrontiersin.org The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) triphosphate (IP3), resulting in the mobilization of intracellular calcium. nih.gov This calcium flux is a measurable downstream signaling event commonly used to determine agonist activity. nih.gov
In such an assay, this compound was identified as a partial agonist at the human 5-HT2A receptor. It demonstrated a potency (EC50) of 260 nM and an efficacy (Emax) of 85% relative to the full agonist effect of serotonin. nih.gov In contrast, the compound showed no significant activation at the 5-HT2B receptor, with an EC50 value greater than 10,000 nM, indicating a lack of functional activity at this subtype under the tested conditions. frontiersin.org This aligns with the general observation that extending the 4-alkoxy substituent in the scaline series enhances activation potency and efficacy at the 5-HT2A receptor but not at the 5-HT2B receptor. nih.govnih.gov
Functional Receptor Activity
| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, % vs. 5-HT) |
|---|---|---|---|
| This compound | 5-HT2A | 260 | 85% |
| 5-HT2B | >10,000 | N/A |
Agonist, Partial Agonist, and Antagonist Properties
In vitro studies of this compound, a member of the scaline series of phenethylamines, have focused on its interaction with key serotonin receptors implicated in the activity of psychedelic compounds. Functional assays are used to determine whether the compound activates the receptor (agonism), partially activates it (partial agonism), or blocks its activation by the endogenous ligand (antagonism).
Research indicates that, like other 4-alkoxy-3,5-dimethoxyphenethylamines, the isobutoxy derivative primarily interacts with the human 5-HT₂A and 5-HT₂B receptors. researchgate.net In functional assays measuring calcium flux, this compound demonstrates activity at the 5-HT₂A receptor. The efficacy of compounds in this class is typically expressed relative to the maximal activation produced by serotonin (5-HT). Compounds eliciting over 85% of the maximal response of 5-HT are generally classified as full agonists, while those producing a response below this threshold are considered partial agonists. nih.gov
Studies on the broader class of 4-alkoxy-substituted phenethylamines show a trend where the functional activity at the 5-HT₂A receptor is influenced by the nature of the 4-alkoxy group. researchgate.net For the related 2,5-dimethoxy series, phenethylamine derivatives typically act as partial agonists at the 5-HT₂A receptor. frontiersin.org While specific efficacy data for this compound is part of a larger dataset, the general finding is that scalines act as agonists at the 5-HT₂A receptor. researchgate.net There is no evidence in the examined literature to suggest it behaves as an antagonist at the primary serotonergic targets.
Table 1: Functional Activity at Serotonin Receptors Note: Specific efficacy (Eₘₐₓ) and potency (EC₅₀) values for the isobutoxy derivative are part of a broader study on scalines. The table reflects the general agonist properties at the 5-HT₂A receptor.
| Compound | Receptor | Property |
|---|---|---|
| This compound | 5-HT₂A | Agonist |
Monoamine Transporter Inhibition Profiles
The interaction of this compound with human monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET)—has been evaluated to understand its potential to modulate neurotransmitter levels. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines.
Table 2: Monoamine Transporter Binding Affinity Affinity is represented by the inhibition constant (Kᵢ). A higher Kᵢ value indicates lower binding affinity. Data reflects the general low affinity for the scaline class.
| Compound | Transporter | Kᵢ (nM) |
|---|---|---|
| This compound | SERT | >10,000 |
| This compound | DAT | >10,000 |
Comparative Pharmacological Spectrum with Mescaline and Other Scalines
The pharmacological properties of this compound are best understood when compared with its parent compound, mescaline (3,4,5-trimethoxyphenethylamine), and other homologous "scaline" derivatives where the 4-position methoxy (B1213986) group of mescaline is replaced by a longer alkoxy chain.
A key finding is that extending the 4-alkoxy substituent generally increases binding affinity at both the 5-HT₂A and 5-HT₂C receptors when compared to mescaline. researchgate.netnih.gov Mescaline itself has a notably low affinity for these receptors (Kᵢ values in the micromolar range). The substitution of the 4-methoxy group with an isobutoxy group results in a significant increase in affinity. For instance, scalines as a class have been shown to bind with up to 63-fold higher affinity at the 5-HT₂A receptor and 34-fold higher affinity at the 5-HT₂C receptor relative to mescaline. researchgate.net
This trend also extends to functional activity, where increased chain length of the 4-alkoxy group enhances activation potency and efficacy at the 5-HT₂A receptor. researchgate.netnih.gov Therefore, this compound is a more potent and efficacious 5-HT₂A receptor agonist than mescaline. This structure-activity relationship, where increasing the size and lipophilicity of the 4-position substituent enhances serotonergic activity, is a defining characteristic of the scaline series. frontiersin.org
Table 3: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₂A Receptor | 5-HT₂C Receptor |
|---|---|---|
| Mescaline | ~5,600 - 12,000 | ~12,000 |
| Propyloxy-scaline | 280 | 350 |
| Isopropyloxy-scaline | 150 | 440 |
| Isobutoxy-scaline | 230 | 450 |
Investigational Mechanisms Beyond Direct Receptor Agonism
While the primary mechanism of action for this compound is considered to be direct agonism at serotonin receptors, particularly 5-HT₂A, research into related compounds suggests other potential biological targets. One such target that has been investigated for the scaline class is the trace amine-associated receptor 1 (TAAR1). researchgate.net
TAAR1 is a G-protein-coupled receptor that can modulate monoaminergic systems, and it is a known target for various phenethylamine compounds. Preclinical in vitro studies have assessed the binding and functional activity of scalines at rat and mouse TAAR1. researchgate.net For the broader class of phenethylamines, there is a noted interaction with TAAR1. frontiersin.org The investigation of TAAR1 activation represents an effort to build a more complete picture of the pharmacological cascade initiated by these compounds, moving beyond the classical serotonin receptor model. However, the primary activity of this compound remains centered on its potent interactions with 5-HT₂ receptors. Information regarding other mechanisms, such as effects on cellular plasticity or anti-inflammatory pathways for this specific compound, is not detailed in the available preclinical pharmacological literature.
V. Metabolic Pathways and Biotransformation of 4 Isobutoxy 3,5 Dimethoxyphenethylamine Analogues in Preclinical Models
Identification of Primary Metabolic Transformations (e.g., O-demethylation, hydroxylation)
The metabolism of phenethylamine (B48288) analogues is characterized by several primary phase I transformations. Key reactions include oxidative deamination, O-demethylation, and hydroxylation.
Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rat models and various hepatocyte cultures have identified oxidative deamination as a major pathway. nih.govresearchgate.net This process converts the ethylamine (B1201723) side chain into an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol. nih.govnih.gov The resulting metabolites include compounds like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net
O-demethylation is another crucial transformation for methoxy-substituted phenethylamines. nih.govnih.gov This reaction can occur at different positions on the phenyl ring. For instance, in the metabolism of 2C-B, both 2-O-desmethyl and 5-O-desmethyl metabolites have been identified. nih.gov This process can either precede or follow oxidative deamination. nih.govresearchgate.net Enzymes like 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases and cytochromes P450 are known to catalyze O-demethylation, which proceeds through hydroxylation of the methyl group followed by the elimination of formaldehyde. nih.gov
Hydroxylation can occur on both the aromatic ring and the alkyl side chain. nih.govnih.gov For cathinone (B1664624) derivatives, hydroxylation of the methyl group on the phenyl ring is a key metabolic pathway. nih.gov For phenethylamine itself, microsomal fractions from rat liver have been shown to p-hydroxylate the compound to form tyramine. nih.govresearchgate.net
Subsequent phase II reactions, such as glucuronidation of hydroxylated metabolites, have also been observed. For example, glucuronide conjugates of O-desmethylmethoxetamine were identified in studies of the ketamine analogue methoxetamine. nih.gov
Table 1: Primary Metabolic Transformations of Phenethylamine Analogues
| Transformation | Description | Example Metabolites (from 2C-B) |
|---|---|---|
| Oxidative Deamination | Conversion of the amine group to an aldehyde, followed by oxidation or reduction. | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) |
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent on the phenyl ring. | 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or side chain. | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) |
| N-Acetylation | Addition of an acetyl group to the nitrogen of the ethylamine side chain, often after demethylation. | 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane |
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, Monoamine Oxidases)
The biotransformation of phenethylamine analogues is mediated by several key enzymatic systems, primarily the Cytochrome P450 (CYP) superfamily and Monoamine Oxidases (MAO).
The Cytochrome P450 system, a group of heme-containing monooxygenases located predominantly in the liver, is responsible for the majority of phase I oxidative metabolism of drugs and other xenobiotics. nih.govmdpi.com Specific isoforms within the CYP1, 2, and 3 families are crucial for the metabolism of approximately 80% of clinical drugs. nih.gov For phenethylamine derivatives, CYP2D6 has been identified as a key enzyme. researchgate.net It catalyzes the O-demethylation of substrates like 3- and 4-methoxyphenethylamine. researchgate.net Studies on cathinone derivatives also point to CYP2D6 as the primary isoform responsible for both hydroxylation and demethylation reactions. nih.govresearchgate.net Other CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A, are also known to be involved in the metabolism of various drugs and could play a role in the biotransformation of scaline derivatives. mdpi.comnih.gov
Monoamine Oxidases (MAO-A and MAO-B) are flavin-containing enzymes that regulate the oxidative degradation of endogenous and exogenous amines. nih.gov These enzymes are central to the oxidative deamination pathway of phenethylamines. dntb.gov.ua The action of MAO leads to the formation of an aldehyde intermediate, which is subsequently processed by other enzymes like aldehyde dehydrogenase and alcohol dehydrogenase. nih.govnih.gov It is important to note that some MAO inhibitors can, in turn, inhibit CYP enzymes, indicating a complex interplay between these two major metabolic systems. nih.govresearchgate.net
Characterization of Major Metabolites in In Vitro Systems (e.g., Hepatocyte cultures)
In vitro systems, particularly primary hepatocyte cultures, are considered the gold standard for preclinical metabolism studies. bdj.co.jpdls.com They contain the full complement of hepatic enzymes and co-factors necessary for phase I and phase II metabolism, allowing for reliable identification of metabolites and prediction of in vivo clearance. bdj.co.jpyoutube.com
Incubation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) with hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice has been used to characterize its metabolic pathways. nih.govresearchgate.net These studies successfully identified several major metabolites resulting from oxidative deamination and demethylation.
The primary metabolites identified in these hepatocyte systems include:
Products of oxidative deamination: 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov
Products of demethylation followed by deamination: Metabolites such as 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) were also found. nih.gov
Interestingly, these in vitro studies also revealed significant interspecies differences. For example, the metabolite 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP) was only identified after incubation with mouse hepatocytes. nih.gov Furthermore, B-2-HMPE was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice, highlighting the importance of using human-derived systems for the most relevant preclinical data. nih.govresearchgate.net
Table 2: Major Metabolites of 2C-B Identified in Hepatocyte Cultures
| Metabolite | Abbreviation | Metabolic Pathway(s) | Species Producing (in study) |
|---|---|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | BDMPE | Oxidative Deamination (Reduction) | Human, Monkey, Dog, Rabbit, Rat, Mouse |
| 4-bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Oxidative Deamination (Oxidation) | Human, Monkey, Dog, Rabbit, Rat, Mouse |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | B-2-HMPE | O-Demethylation, Oxidative Deamination | Human, Monkey, Rabbit |
Comparative Metabolic Stability Across Scaline Derivatives
A key structural modification affecting metabolic stability is the presence of an α-methyl group, which distinguishes amphetamines from their phenethylamine counterparts. frontiersin.org This α-methylation is known to increase metabolic stability, likely by sterically hindering the action of monoamine oxidases (MAO), which are responsible for the rapid deamination of the primary amine side chain. frontiersin.org This increased resistance to metabolism is thought to contribute to the longer duration of action observed for amphetamine analogues compared to their phenethylamine relatives. frontiersin.org
Within the scaline series (4-alkoxy-3,5-dimethoxyphenethylamines) and their amphetamine (3C-scaline) analogues, the nature of the 4-alkoxy substituent can also influence metabolic stability. researchgate.net While direct comparative stability data for a wide range of scalines is limited, studies on other substituted phenethylamines and cathinones show that the position and nature of substituents on the phenyl ring affect the metabolic pathways. nih.govresearchgate.net For example, the position of a methyl group on the aromatic ring of methylmethcathinone significantly affects its metabolic fate. nih.gov It is plausible that increasing the steric bulk or altering the electronic properties of the 4-isobutoxy group in 4-Isobutoxy-3,5-dimethoxyphenethylamine could similarly modulate its interaction with metabolizing enzymes like CYP2D6, thereby altering its metabolic stability.
Table 3: Structural Features Influencing Metabolic Stability of Phenethylamines
| Structural Feature | Comparison | Effect on Metabolic Stability | Rationale |
|---|---|---|---|
| α-Methyl Group | Phenethylamine vs. Amphetamine | Increased stability in amphetamines | Steric hindrance of the α-methyl group reduces susceptibility to metabolism by Monoamine Oxidase (MAO). |
| Ring Substituents | e.g., 4-methylmethcathinone vs. 3-methylmethcathinone | Stability and pathways are altered | The position of substituents on the phenyl ring influences interaction with and regioselectivity of CYP enzymes. |
| 4-Alkoxy Chain | e.g., Methoxy vs. Ethoxy vs. Isobutoxy | Likely to influence stability | The size, length, and branching of the alkoxy chain can affect binding to the active site of metabolizing enzymes. |
Impact of Structural Modifications on Metabolic Fate
Structural modifications to the phenethylamine scaffold are a primary strategy for modulating pharmacological activity, but they also have a profound impact on the molecule's metabolic fate. researchgate.net Understanding these structure-metabolism relationships is essential for designing compounds with desired pharmacokinetic properties.
One of the most significant modifications is α-alkylation . As noted previously, adding a methyl group at the alpha position (creating an amphetamine analogue) blocks metabolism by MAO, thereby increasing the compound's half-life and shifting its metabolism towards other pathways like ring hydroxylation or N-dealkylation. frontiersin.org Extending this α-alkyl chain to ethyl or propyl groups can further alter the metabolic profile. nih.gov
Modifications to the phenyl ring substituents also play a critical role. For methoxy-substituted phenethylamines, the number and position of methoxy groups determine susceptibility to O-demethylation by enzymes like CYP2D6. researchgate.netbiomolther.org Replacing or adding substituents can block or introduce new sites of metabolism. For example, blocking a position prone to oxidation with a metabolically stable group is a common strategy to improve a drug's metabolic stability. researchgate.net
Changes to the 4-position substituent , a defining feature of the scaline series, can influence metabolic fate. Extending the 4-alkoxy chain (e.g., from methoxy to isobutoxy) increases lipophilicity, which can alter enzyme affinity. frontiersin.orgresearchgate.net Studies on other designer phenethylamines show that even subtle changes, such as adding a β-ketone group, significantly alter the metabolic profile and resulting biological effects. nih.gov
Table 4: Influence of Structural Modifications on Phenethylamine Metabolism
| Modification | Example | Impact on Metabolic Fate |
|---|---|---|
| α-Alkylation | Phenethylamine → Amphetamine | Blocks MAO-mediated deamination; increases metabolic stability and redirects metabolism to ring hydroxylation. |
| β-Ketone Addition | MDMA → Methylone | Attenuates certain biological effects, indicating an altered interaction with metabolic or target proteins. |
| Ring Substitution Pattern | 2,5-dimethoxy vs. 3,5-dimethoxy | Alters the primary sites for O-demethylation and hydroxylation by CYP enzymes. |
| Nature of 4-Position Substituent | 4-Methoxy → 4-Isobutoxy | Increases lipophilicity, potentially altering affinity for CYP enzymes and modifying the rate of metabolism. |
Vi. Analytical Methodologies for Research and Characterization of 4 Isobutoxy 3,5 Dimethoxyphenethylamine
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental in separating the analyte of interest from a complex matrix, which is a common requirement in the analysis of biological samples or seized materials. The choice between gas and liquid chromatography is often dependent on the volatility and thermal stability of the compound.
Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds like many phenethylamines. For GC-MS analysis of 4-Isobutoxy-3,5-dimethoxyphenethylamine, the compound would likely be derivatized to improve its chromatographic properties and to produce characteristic mass spectra.
The electron ionization (EI) mass spectrum of this compound is expected to exhibit fragmentation patterns typical of phenethylamines. A key fragmentation would be the cleavage of the C-C bond beta to the nitrogen atom, leading to a prominent iminium cation. The molecular ion peak (M+) may be observed, although it might be of low abundance. The fragmentation pattern would be influenced by the isobutoxy and dimethoxy substituents on the phenyl ring.
Expected GC-MS Fragmentation Data for this compound:
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]+ | Molecular Ion | 267 |
| [M-CH2NH2]+ | Loss of the aminoethyl side chain | 237 |
| [M-isobutoxy]+ | Loss of the isobutoxy group | 194 |
Note: The data presented in this table is predictive and based on the general fragmentation patterns of phenethylamine (B48288) derivatives.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. rsc.orgmdpi.com This technique is particularly valuable for the detection and quantification of phenethylamines in biological matrices. rsc.orgchemicalbook.com
In LC-MS/MS analysis, the compound is first separated on a liquid chromatography column, typically a reversed-phase column, and then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common ionization technique for phenethylamines. In tandem mass spectrometry (MS/MS), a precursor ion (often the protonated molecule, [M+H]+) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.
Predicted LC-MS/MS Parameters for this compound:
| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|
Note: The data presented in this table is predictive and based on the analysis of structurally similar phenethylamine compounds.
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while 2D techniques like Correlation SpectroscopY (COSY) reveal connectivity between protons.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethylamine (B1201723) side chain, and the protons of the isobutoxy and dimethoxy groups. The aromatic protons would likely appear as a singlet due to their symmetrical substitution pattern. The ethylamine protons would present as two triplets, and the isobutoxy group would have a characteristic set of signals including a doublet, a multiplet, and another doublet.
A 2D COSY spectrum would show correlations between adjacent protons, for example, between the two methylene (B1212753) groups of the ethylamine side chain, and within the isobutoxy group, confirming their connectivity.
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃):
| Protons | Multiplicity | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | s | ~6.4 |
| -OCH₂(isobutoxy) | d | ~3.7 |
| -CH(isobutoxy) | m | ~2.1 |
| -CH₃(isobutoxy) | d | ~1.0 |
| -OCH₃ | s | ~3.8 |
| -CH₂-Ar | t | ~2.7 |
| -CH₂-N | t | ~2.9 |
Note: The data presented in this table is predictive and based on the known chemical shifts of similar substituted phenethylamines.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the C-O bonds of the ether linkages.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (primary amine) | Stretching | 3400-3250 (two bands) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
Note: The data presented in this table is based on characteristic infrared absorption frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene (B151609) chromophore. The positions and intensities of these bands are influenced by the nature and position of the substituents on the aromatic ring. For 4-bromo-2,5-dimethoxyphenethylamine (B3395496), a maximum absorbance in aqueous acid has been reported at 293 nm. A similar absorption profile would be expected for the isobutoxy analog.
Predicted UV-Vis Absorption Data for this compound:
| Solvent | λmax (nm) |
|---|
Note: The data presented in this table is an estimation based on the UV-Vis spectra of structurally related methoxy-substituted phenethylamines.
Development and Validation of Analytical Reference Standards
The availability of well-characterized analytical reference standards is a fundamental prerequisite for the accurate identification and quantification of this compound in any analytical endeavor. A certified reference material (CRM) provides a benchmark against which samples of unknown purity and concentration can be compared. The development and validation of such a standard is a meticulous process that involves several key stages.
First, the synthesis of this compound must be conducted with high purity as the primary objective. This is often followed by extensive purification steps, such as recrystallization or column chromatography, to isolate the target compound from starting materials, by-products, and other impurities.
Once a highly pure sample is obtained, its identity and structure must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, confirming the connectivity of atoms and the positions of substituents on the phenethylamine core and the isobutoxy group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provide information on the compound's fragmentation pattern, which can be used for identification. bohrium.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantitative purposes.
Following structural confirmation, the purity of the reference standard must be rigorously assessed. This is typically achieved using a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), and gas chromatography with a flame ionization detector (GC-FID). Purity is often determined by the "mass balance" approach, which involves quantifying the main component and all significant impurities.
Finally, for the material to be considered a certified reference standard, it must be accompanied by a certificate of analysis that details its identity, purity with an associated uncertainty value, and the methods used for its characterization. The stability of the reference material under specified storage conditions must also be evaluated and documented. For many novel psychoactive substances, including substituted phenethylamines, certified reference standards are made available through commercial suppliers who adhere to stringent quality control standards such as ISO 17034. clpmag.com
Table 1: Key Characterization Data for a Hypothetical this compound Reference Standard
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, HRMS, IR | Conforms to structure |
| Purity (by mass balance) | HPLC-UV, GC-FID | ≥98.5% |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Residual Solvents | Headspace GC-MS | ≤0.5% |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in methanol (B129727), ethanol (B145695) |
Quantitative Analysis in Research Matrices (e.g., cell cultures, animal tissues)
To investigate the pharmacological and metabolic properties of this compound, sensitive and selective quantitative analytical methods are required to measure its concentration in complex biological matrices. These matrices, such as cell cultures and animal tissues, contain numerous endogenous compounds that can interfere with the analysis, necessitating robust sample preparation and detection techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range. oup.comnih.gov
The development and validation of a quantitative LC-MS/MS method for this compound would involve the following steps:
Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is critical for removing interfering substances and concentrating the analyte. Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the properties of the analyte and the complexity of the matrix.
Chromatographic Separation: The extracted sample is then injected into an HPLC system. A reversed-phase C18 column is typically used for the separation of phenethylamine compounds. The mobile phase composition (usually a mixture of water and acetonitrile (B52724) or methanol with a modifier like formic acid) is optimized to achieve good chromatographic peak shape and separation from any remaining matrix components.
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for interference. The use of a stable isotope-labeled internal standard (e.g., this compound-d₄) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
Method Validation: A comprehensive method validation is performed to ensure the reliability of the results. This is typically carried out in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for the Quantification of this compound in Rat Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | - | 0.1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤15% RSD (≤20% at LLOQ) | ≤8% RSD |
| Extraction Recovery | Consistent and reproducible | >85% |
| Matrix Effect | CV ≤15% | <10% |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable |
Impurity Profiling and Purity Assessment for Research Compounds
The purity of a research compound is of utmost importance, as the presence of impurities can significantly impact the outcome and interpretation of scientific studies. Impurity profiling is the process of identifying and quantifying the impurities present in a substance. For a synthetically derived compound like this compound, impurities can arise from several sources, including the starting materials, reagents, intermediates, and by-products from the synthetic process, as well as degradation products. nih.govnih.gov
The synthetic route used to produce this compound will largely determine the types of impurities that may be present. For example, if the synthesis involves the reductive amination of a corresponding phenyl-2-propanone precursor, potential impurities could include unreacted starting materials, intermediates like the corresponding oxime or imine, and by-products from side reactions. ukm.my
A combination of analytical techniques is typically used for impurity profiling. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and thermally stable impurities. researchgate.net High-performance liquid chromatography (HPLC) coupled with UV and mass spectrometric detection is suitable for a broader range of impurities, including those that are less volatile or thermally labile. The use of high-resolution mass spectrometry can aid in the elucidation of the elemental composition of unknown impurities.
Purity assessment is a critical component of quality control for any research chemical. A high degree of purity ensures that the observed biological or chemical effects are attributable to the compound of interest and not to any contaminants.
Table 3: Potential Impurities in the Synthesis of this compound and Analytical Techniques for their Detection
| Potential Impurity | Likely Source | Analytical Technique(s) |
| 3,5-Dimethoxyphenol | Starting material | GC-MS, HPLC-UV/MS |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | Starting material | GC-MS, HPLC-UV/MS |
| 4-Isobutoxy-3,5-dimethoxybenzaldehyde | Intermediate | GC-MS, HPLC-UV/MS |
| 4-Isobutoxy-3,5-dimethoxy-β-nitrostyrene | Intermediate | HPLC-UV/MS |
| N-formyl-4-Isobutoxy-3,5-dimethoxyphenethylamine | By-product (in certain synthetic routes) | GC-MS, LC-MS/MS |
| Di-(4-Isobutoxy-3,5-dimethoxyphenethyl)amine | By-product | LC-MS/MS |
Vii. Future Research Directions for 4 Isobutoxy 3,5 Dimethoxyphenethylamine
Exploration of Novel Receptor Targets and Downstream Signaling Pathways
The primary pharmacological activity of 4-Isobutoxy-3,5-dimethoxyphenethylamine and related scalines is attributed to their interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors. frontiersin.org These interactions are known to initiate intracellular signaling primarily through the Gq protein pathway, leading to the activation of phospholipase C (PLC). However, the full spectrum of its receptor interactions and the nuances of its signaling profile remain to be fully elucidated.
Future investigations should aim to:
Investigate Biased Agonism: A critical area of modern pharmacology is the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. acs.org Research should focus on quantifying the extent to which this compound activates the Gq pathway versus the β-arrestin pathway at the 5-HT2A receptor. Understanding this signaling bias is crucial, as these pathways can mediate distinct physiological and behavioral effects. acs.orgnih.gov
Map Downstream Cascades: Move beyond the initial receptor-G protein interaction to map the full downstream signaling cascades. This includes studying the activation of specific protein kinases, modulation of gene expression, and effects on neuroplasticity markers.
Advanced Computational Studies for Ligand Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding the synthesis of novel compounds with improved properties. beilstein-journals.org For this compound, computational studies can provide invaluable insights into its structure-activity relationships (SAR).
Key computational approaches for future research include:
Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to correlate the physicochemical properties of the 4-position alkoxy substituent with receptor binding affinity and functional efficacy. Studies have shown that increasing the size and lipophilicity of this substituent can increase affinity at 5-HT2A/C receptors, and QSAR can help refine this relationship to predict optimal chain lengths or substitutions. frontiersin.orgresearchgate.net
Molecular Docking: Utilize high-resolution crystal structures or homology models of the 5-HT2A and 5-HT2C receptors to perform molecular docking studies. These simulations can predict the precise binding orientation of this compound within the receptor's active site, identifying key amino acid residues involved in the interaction. researchgate.net This can inform the design of analogues with enhanced selectivity or affinity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This approach is particularly useful for exploring the conformational changes induced by ligand binding, which may underlie biased agonism and receptor activation.
Table 1: Proposed Computational Approaches for Ligand Design
| Computational Method | Description | Research Objective for this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | To predict the receptor affinity and efficacy of novel analogues based on the physicochemical properties of the 4-position substituent. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | To identify key binding interactions within the 5-HT2A receptor and guide the design of new ligands with improved affinity and selectivity. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the flexibility and dynamics of the ligand-receptor complex. | To understand the conformational changes in the 5-HT2A receptor upon binding that lead to Gq vs. β-arrestin pathway activation (biased agonism). |
Development of Stereoselective Synthetic Methodologies
While this compound itself is an achiral molecule, the introduction of a methyl group at the alpha position of the ethylamine (B1201723) side chain creates a chiral center, yielding an amphetamine analogue. Pharmacological activity is often highly dependent on stereochemistry. Therefore, the development of synthetic methods that can selectively produce a single enantiomer (stereoisomer) is of great importance for creating and testing potentially more potent and selective derivatives.
Future synthetic chemistry research should focus on:
Asymmetric Synthesis: Developing novel, efficient, and scalable stereoselective synthetic routes to chiral derivatives. This could involve using chiral auxiliaries, asymmetric catalysis, or biocatalysis to control the formation of the desired stereocenter. mdpi.com
Modular Synthesis Platforms: Creating modular synthetic strategies that allow for the easy diversification of not only the 4-position alkoxy group but also other positions on the phenethylamine (B48288) scaffold. nih.govacs.org A photo-assisted Ni-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides represents one such modern approach to creating β-phenethylamine derivatives. acs.org
Application in Advanced In Vitro and Ex Vivo Pharmacological Models
To better predict the in vivo effects of this compound, it is essential to move beyond simple cell-line-based assays and utilize more physiologically relevant model systems. nih.govcriver.com
Promising advanced models for future studies include:
3D Cell Cultures (Organoids/Spheroids): Utilizing neuronal spheroids or brain organoids derived from human induced pluripotent stem cells (iPSCs). These three-dimensional models better recapitulate the cellular diversity, structure, and connectivity of the human brain compared to traditional 2D cell cultures, offering a more accurate platform for assessing neuropharmacological effects. certisoncology.com
High-Content Imaging and Biosensors: Employing iPSC-derived neurons equipped with genetically encoded biosensors to visualize downstream signaling events (e.g., calcium influx, cAMP production) in real-time at the single-cell level.
Ex Vivo Brain Slices: Using acute brain slice preparations to study the effects of the compound on synaptic transmission, neuronal excitability, and network oscillations in specific brain circuits implicated in its psychoactive and potential therapeutic effects. This approach provides an intact tissue environment while allowing for precise pharmacological and electrophysiological control. nih.gov
Investigating Broader Pharmacological Implications and Mechanistic Dissociation Studies
The renewed interest in serotonergic compounds is largely driven by their potential as novel therapeutics for psychiatric disorders. frontiersin.org Future research on this compound should explore these possibilities by focusing on the dissociation of its various pharmacological effects.
Key research directions include:
Therapeutic Potential Models: Evaluating the compound and its rationally designed analogues in animal and in vitro models of depression, anxiety, and other neuropsychiatric conditions.
Mechanistic Dissociation: A central goal is to achieve mechanistic dissociation, particularly separating potential therapeutic effects from psychoactive or other undesirable effects. This can be pursued by designing biased agonists (as informed by computational studies in 7.2) that preferentially activate pathways linked to therapeutic outcomes (e.g., neuroplasticity) while minimizing activation of pathways linked to other effects. acs.org These novel compounds would then be tested in the advanced models described in 7.4 to validate the functional consequences of their signaling bias.
Q & A
Q. What are the recommended synthetic routes for 4-Isobutoxy-3,5-dimethoxyphenethylamine, and how can intermediates be characterized?
Methodological Answer: The synthesis of structurally analogous compounds (e.g., 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine) involves nucleophilic substitution and reductive amination steps. For example, the ethoxy group in similar phenethylamines is introduced via Williamson ether synthesis using alkyl halides under basic conditions . Characterization of intermediates should include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing isobutoxy vs. methoxy groups via H and C chemical shifts).
- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and purity.
- Chromatographic techniques (HPLC or TLC) to monitor reaction progress and isolate intermediates.
Refer to protocols in J. Med. Chem. and J. Am. Chem. Soc. for analogous synthetic workflows .
Q. What safety protocols should be prioritized when handling this compound?
Methodological Answer:
- Acute toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) based on safety data from structurally similar phenethylamines, which show potential neurotoxicity and irritant properties .
- Spill management : Neutralize acidic or basic residues with appropriate buffers (e.g., sodium bicarbonate for acidic spills).
- Waste disposal : Follow institutional guidelines for amine-containing compounds, including segregation from oxidizers.
Laboratory safety training (e.g., 100% compliance with written exams) is critical before handling, as outlined in standardized chemical hygiene plans .
Q. How can researchers optimize solvent systems for purifying this compound?
Methodological Answer:
- Solvent selection : Use polarity-guided systems (e.g., ethyl acetate/hexane gradients) based on the compound’s logP value (~2.3, estimated from analogues) .
- Column chromatography : Optimize mobile phases using thin-layer chromatography (TLC) pre-screening.
- Crystallization : Test mixed solvents (e.g., methanol/water) to enhance crystal formation, leveraging density (1.05 g/cm³) and boiling point (~327°C) data from analogues .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, focusing on isobutoxy group steric effects and electron-donating properties.
- Reaction path search : Apply ICReDD’s hybrid computational-experimental framework to simulate intermediates and transition states, narrowing experimental conditions .
- Machine learning : Train models on existing phenethylamine reaction datasets to predict regioselectivity in electrophilic substitutions.
Q. How can statistical Design of Experiments (DoE) improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2 factorial approach to identify critical parameters .
- Response surface methodology (RSM) : Optimize interactions between variables (e.g., reaction time vs. temperature) to maximize yield.
- Case study : Refer to Polish J. Chem. Tech. for DoE applications in optimizing TiO-catalyzed reactions, adapting workflows to amine synthesis .
Q. What strategies resolve contradictions in pharmacological data for analogues of this compound?
Methodological Answer:
- Meta-analysis : Cross-reference in vitro and in vivo data from J. Med. Chem. and Eur. J. Pharm. Sci. to identify confounding variables (e.g., assay conditions, cell lines) .
- Dose-response reevaluation : Use Hill equation modeling to reassess EC values under standardized conditions.
- Structural-activity relationships (SAR) : Compare substituent effects (isobutoxy vs. ethoxy) on receptor binding using molecular docking simulations .
Q. How can membrane separation technologies enhance the scalability of this compound’s synthesis?
Methodological Answer:
- Nanofiltration : Separate unreacted precursors (MW < 250 Da) using polyamide membranes, leveraging differences in molecular weight and hydrophobicity .
- Continuous flow systems : Integrate membrane reactors to improve mass transfer and reduce side reactions (e.g., oxidation of the phenethylamine core).
- Case study : Adapt CRDC subclass RDF2050104 frameworks for membrane-based separation of amine derivatives .
Q. What advanced spectroscopic techniques validate the electronic effects of the isobutoxy substituent?
Methodological Answer:
- Ultrafast spectroscopy : Probe electron delocalization in the aromatic ring using time-resolved fluorescence.
- X-ray crystallography : Resolve bond angles and steric hindrance caused by the isobutoxy group.
- Solid-state NMR : Compare chemical shifts in crystalline vs. amorphous forms to assess conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
